molecular formula C18H18FN3O3 B2805105 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-69-2

2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2805105
CAS No.: 2034387-69-2
M. Wt: 343.358
InChI Key: NCAWPYXHGXCQQM-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide features a 2-oxopyrrolidin-1-yl moiety linked to a pyridine ring, which is further substituted with a 4-fluorophenoxy-acetamide group. This structural motif is common in medicinal chemistry due to the oxopyrrolidin ring’s role as a bioisostere for peptide bonds and its ability to enhance metabolic stability .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAWPYXHGXCQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Key Differences

The compound’s uniqueness lies in its combination of a 4-fluorophenoxy group and a pyridin-3-ylmethyl substituent, distinguishing it from related acetamide derivatives. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity Physicochemical Properties
Target Compound : 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide - 4-fluorophenoxy group
- Pyridin-3-ylmethyl substituent
- 2-oxopyrrolidin-1-yl core
Likely acetylcholinesterase inhibition (inferred from analogs) High lipophilicity (fluorine substituent); potential for H-bonding (pyridine nitrogen)
Compound 9 () : 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide - 3-fluorophenyl ethyl group
- Dioxoquinazolinyl substituent
Acetylcholinesterase inhibition Moderate solubility due to dioxoquinazolinyl group
Compound 4c () : N-(2-hydroxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide - Hydroxybenzyl group
- 2-oxopyrrolidin-1-yl core
Antiangiogenic activity MP: 135–137°C; moderate lipophilicity
Compound 4s () : 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide - Trifluoromethylphenyl group
- Pentyl chain
Not specified; Ugi-derived compound High lipophilicity (CF₃ group); MP not reported

Key Observations

Bioactivity :

  • Analogs like Compound 9 () target acetylcholinesterase, suggesting the target compound may share similar applications .
  • Compounds 4a–c () exhibit antiangiogenic effects, implying the 2-oxopyrrolidin core may contribute to modulating cellular pathways .

Structural Impact on Properties: The 4-fluorophenoxy group enhances lipophilicity and metabolic stability compared to hydroxybenzyl (4c) or trifluoromethylphenyl (4s) groups .

Synthetic Routes :

  • The target compound’s synthesis may resemble ’s Schiff base protocol or ’s Ugi reaction, though exact methods remain speculative .

Research Findings and Implications

  • Acetylcholinesterase Inhibition : Fluorinated acetamides (e.g., Compound 9, ) show promise in neurodegenerative disease research, suggesting the target compound could be optimized for CNS penetration .
  • Antiangiogenic Potential: The 2-oxopyrrolidin-1-yl moiety in ’s compounds correlates with antiangiogenic activity, hinting at applications in cancer therapy .
  • Metabolic Stability: Fluorine and pyridine substituents may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide, and how can reaction conditions be standardized?

  • Methodology :

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using 4-fluorophenol and a pyridine-methanol intermediate) to introduce the fluorophenoxy group .
  • Step 2 : Condensation with cyanoacetic acid or analogous reagents under condensing agents (e.g., DCC or EDC) to form the acetamide backbone .
  • Step 3 : Reduction of nitro intermediates (e.g., using iron powder in acidic conditions) for amine formation .
  • Standardization : Monitor reaction progress via Thin Layer Chromatography (TLC) and optimize solvent systems (e.g., DMF/water) for yield and purity .

Q. How do structural features like the fluorophenoxy group and pyrrolidinone moiety influence physicochemical properties?

  • Methodology :

  • Fluorophenoxy Group : Enhances lipophilicity and metabolic stability; use logP calculations and HPLC to quantify solubility .
  • Pyrrolidinone Moieties : Contribute to hydrogen-bonding interactions; analyze via crystallography (bond lengths: C=O ~1.22 Å, N-H ~1.01 Å) .
  • Experimental Validation : Compare melting points and solubility profiles of analogs with/without substituents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry of the pyridinyl-methyl group (e.g., δ 4.5–5.0 ppm for methylene protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion at m/z ~430) and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of pyridine rings) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or JAK2) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. How should researchers address contradictory data in biological assays (e.g., conflicting IC50 values)?

  • Methodology :

  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .
  • Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to minimize variability; apply Hill slope analysis .
  • Batch Analysis : Compare purity (>95% via HPLC) and stereochemical consistency (CD spectroscopy) across synthetic batches .

Q. What strategies optimize reaction conditions for derivatization of the pyrrolidinone ring?

  • Methodology :

  • Temperature Control : Conduct Michael additions at 0–5°C to prevent side reactions .
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for regioselective functionalization .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for reaction efficiency .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Methodology :

  • Analog Synthesis : Replace the fluorophenoxy group with chloro-/methoxy variants and assess cytotoxicity .
  • In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using steric/electronic descriptors from crystallographic data .

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